An In-depth Technical Guide to 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS 29939-22-8)
An In-depth Technical Guide to 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS 29939-22-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Ethyl-1-methyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry.
Introduction
3-Ethyl-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative with the chemical formula C₆H₁₀N₂O.[1] The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and it serves as a privileged scaffold in drug discovery due to its diverse biological activities.[1] This guide will delve into the synthesis, structural elucidation, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
Table 1: Physical and Chemical Properties of 3-Ethyl-1-methyl-1H-pyrazol-5-ol
| Property | Value | Source(s) |
| CAS Number | 29939-22-8 | |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| Appearance | White to tan solid or colorless to pale yellow liquid | [1] |
| Solubility | Soluble in polar solvents such as water and ethanol | [1] |
| Storage Temperature | +4°C or 0-8°C | |
| Purity | Typically available at 95% or 97% purity |
Synthesis and Structural Elucidation
The synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5-ol is most commonly achieved through the condensation reaction of a β-keto ester with a substituted hydrazine.[1]
General Synthesis Pathway
The reaction involves the condensation of ethyl 3-oxopentanoate with methylhydrazine. The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazol-5-ol ring.
Figure 1: General synthesis pathway for 3-Ethyl-1-methyl-1H-pyrazol-5-ol.
Experimental Protocol: A General Procedure
The following is a generalized protocol based on the synthesis of similar pyrazolone derivatives, as a specific detailed protocol for the title compound was not found in the searched literature.[3][4]
Materials:
-
Ethyl 3-oxopentanoate
-
Methylhydrazine
-
Ethanol
-
Acetic acid (catalyst, optional)
Procedure:
-
Dissolve ethyl 3-oxopentanoate in ethanol in a round-bottom flask.
-
Add methylhydrazine dropwise to the solution while stirring. An exothermic reaction may be observed.
-
After the addition is complete, reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Spectral Data Interpretation
While specific spectra for 3-Ethyl-1-methyl-1H-pyrazol-5-ol were not found, the expected spectral characteristics can be inferred from data on analogous compounds.[5][6][7][8]
-
¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the methyl group on the nitrogen (a singlet), and the proton on the pyrazole ring (a singlet). The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, the methyl carbon, and the three carbons of the pyrazole ring, including the carbonyl-like carbon of the pyrazol-5-ol tautomer.
-
IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the hydroxyl group, C-H stretching for the alkyl groups, a C=O stretch (from the pyrazolone tautomer), and C=N and C=C stretching vibrations characteristic of the pyrazole ring. For example, in a related compound, a C=O absorption was observed at 1752 cm⁻¹.[6][8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ).
Chemical Reactivity and Tautomerism
3-Ethyl-1-methyl-1H-pyrazol-5-ol exhibits reactivity characteristic of its functional groups. The pyrazole ring is aromatic, and the molecule can exist in different tautomeric forms, which influences its reactivity.
Figure 2: Tautomeric forms of 3-Ethyl-1-methyl-1H-pyrazol-5-ol.
The presence of the hydroxyl group allows for alkylation reactions to form ether derivatives under basic conditions.[1] The nitrogen atoms of the pyrazole ring can act as nucleophiles in acylation reactions.[1] Furthermore, the active methylene group in the pyrazolone tautomer can participate in condensation reactions with aldehydes and ketones.[1]
Applications in Drug Development
Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[1]
Potential Therapeutic Areas
-
Anti-inflammatory and Analgesic: Due to structural similarities with known active compounds, 3-Ethyl-1-methyl-1H-pyrazol-5-ol and its derivatives are being investigated for their potential as anti-inflammatory and analgesic agents.[1]
-
Anticancer: Various pyrazole derivatives have demonstrated anticancer activity.[3][4]
-
Antimicrobial: The pyrazole scaffold is also found in compounds with antimicrobial and antifungal properties.[3]
The biological activity of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Ethyl-1-methyl-1H-pyrazol-5-ol and its derivatives.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]
-
Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[11]
Conclusion
3-Ethyl-1-methyl-1H-pyrazol-5-ol is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its synthesis is straightforward, and its structure allows for a variety of chemical modifications to modulate its biological activity. Further research into the specific pharmacological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Antre, R. V., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 4(1), 183-192. [Link]
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RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
- Google Patents. (2018). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
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Toto, P., et al. (2007). Synthesis of 3-Substituted-1-methyl-1H-thieno[2,3-c]pyrazoles. ResearchGate. [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. [Link]
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Royal Society of Chemistry. (2018). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. [Link]
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International Journal of ChemTech Research. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]
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Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. PubMed Central. [Link]
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SpectraBase. 1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-OL. [Link]
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Makwana, A. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research. [Link]
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NextSDS. 3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]
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PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]
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MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
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MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]
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Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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PHAIDRA. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]
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Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
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ResearchGate. (2025). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]
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NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
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NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]
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PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [Link]
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